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Cat. No.: B1323419 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-(4-Fluorophenyl)cyclobutanecarbonitrile is a fluorinated organic compound with potential

applications in medicinal chemistry and drug discovery as a building block for more complex

molecules. Its structural motif, featuring a cyclobutane ring attached to a fluorophenyl group,

makes it an intriguing candidate for the synthesis of novel therapeutic agents. The presence of

the fluorine atom can significantly influence the compound's physicochemical properties, such

as lipophilicity and metabolic stability, which are critical parameters in drug design. This

technical guide provides a summary of the available physicochemical data, outlines a general

synthetic and analytical workflow, and discusses the potential for this compound in broader

research contexts.

Physicochemical Properties
Quantitative experimental data for 1-(4-Fluorophenyl)cyclobutanecarbonitrile is not

extensively available in the public domain. The following table summarizes the known and

predicted properties.
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Property Value Source

Molecular Formula C₁₁H₁₀FN ChemShuttle

Molecular Weight 175.206 g/mol ChemShuttle

CAS Number 405090-30-4 ChemShuttle

Appearance Light yellow to yellow liquid -

Boiling Point 148-150 °C (at 20 Torr) -

Density (Predicted) 1.14 ± 0.1 g/cm³ -

LogP (Predicted) 2.3 -

pKa (Predicted) Not Available -

Solubility Not Available -

Note: Predicted values are based on computational models and should be confirmed by

experimental data.

Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 1-(4-
Fluorophenyl)cyclobutanecarbonitrile are not readily found in peer-reviewed literature.

However, a general approach can be inferred from the synthesis of analogous aryl-substituted

cyclobutanecarbonitriles.

General Synthesis Workflow
The synthesis of 1-(4-Fluorophenyl)cyclobutanecarbonitrile would likely involve the reaction

of a suitable precursor, such as 4-fluorophenylacetonitrile, with a cyclobutylating agent. A

plausible synthetic route is outlined in the workflow diagram below.
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General Synthetic and Analytical Workflow
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Caption: A logical workflow for the synthesis, analysis, and characterization of 1-(4-
Fluorophenyl)cyclobutanecarbonitrile.

Analytical Methods

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b1323419?utm_src=pdf-body-img
https://www.benchchem.com/product/b1323419?utm_src=pdf-body
https://www.benchchem.com/product/b1323419?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1323419?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Standard analytical techniques would be employed to confirm the structure and purity of the

synthesized compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be

essential for elucidating the chemical structure.

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy: To identify characteristic functional groups, particularly the nitrile

(C≡N) stretch.

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To

determine the purity of the final product.

Biological Activity and Signaling Pathways
Currently, there is no publicly available information regarding the biological activity or the

signaling pathways associated with 1-(4-Fluorophenyl)cyclobutanecarbonitrile. The

presence of the fluorophenylcyclobutane moiety suggests that it could be explored as a

building block in the synthesis of compounds targeting various biological systems. For instance,

related cyclobutane-containing compounds have shown a range of biological activities. Further

research and screening are necessary to determine the pharmacological profile of this specific

molecule.

The logical progression for investigating the biological potential of this compound is depicted in

the following diagram.
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Biological Investigation Workflow

1-(4-Fluorophenyl)cyclobutanecarbonitrile
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Caption: A conceptual workflow for the biological evaluation of 1-(4-
Fluorophenyl)cyclobutanecarbonitrile.

Conclusion
1-(4-Fluorophenyl)cyclobutanecarbonitrile represents a chemical entity with underexplored

potential in the field of drug discovery and materials science. The limited availability of

experimental data underscores the need for further research to fully characterize its

physicochemical properties and biological activities. The synthetic and analytical workflows
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presented in this guide provide a foundational framework for researchers interested in

investigating this and related compounds. As the demand for novel fluorinated building blocks

continues to grow, a comprehensive understanding of such molecules will be crucial for the

development of next-generation pharmaceuticals and functional materials.

To cite this document: BenchChem. [An In-depth Technical Guide to 1-(4-
Fluorophenyl)cyclobutanecarbonitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1323419#physicochemical-properties-of-1-4-
fluorophenyl-cyclobutanecarbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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